molecular formula C20H24ClN3O2 B11783761 tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate

tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate

Cat. No.: B11783761
M. Wt: 373.9 g/mol
InChI Key: LPPVKASAUROTBP-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate (CAS 1798792-44-5) is a chemical intermediate of interest in pharmaceutical research and development. With a molecular formula of C20H24ClN3O2 and a molecular weight of 373.88 g/mol , this compound is characterized by a carbamate-protected amine group and a chloropyrimidine ring. The chloropyrimidine moiety is a versatile functional group that can undergo further synthetic transformations, making this compound a valuable scaffold for constructing more complex molecules. It is offered with a high purity of 97% , ensuring consistency and reliability for research applications. This product is intended for use in laboratory settings as a building block in organic synthesis and medicinal chemistry efforts. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

tert-butyl N-[2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate

InChI

InChI=1S/C20H24ClN3O2/c1-20(2,3)26-19(25)24-17-7-5-4-6-13-12-14(8-9-15(13)17)16-10-11-22-18(21)23-16/h8-12,17H,4-7H2,1-3H3,(H,24,25)

InChI Key

LPPVKASAUROTBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC2=C1C=CC(=C2)C3=NC(=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Design

The synthesis of tert-butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-5-yl)carbamate requires strategic disconnection into three primary components:

  • 2-Chloropyrimidine moiety : Introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

  • Benzoannulen core : Constructed through cyclization of linear precursors or functionalization of preformed bicyclic systems.

  • tert-Butyl carbamate group : Installed via carbamate-forming reactions with tert-butyl chloroformate.

Critical intermediates include ethyl 4-(2-chloropyrimidin-4-yl)benzoate (for pyrimidine coupling) and 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine (for annulene functionalization) .

Synthesis of 2-Chloropyrimidine-Benzoate Intermediate

The chloropyrimidine fragment is typically coupled to aromatic systems using Suzuki-Miyaura cross-coupling. Representative conditions and yields are summarized below:

StepReagents/CatalystsSolventTemperatureTimeYieldSource
Pyrimidine coupling(PPh₃)₂PdCl₂, K₂CO₃DMF90°C1.5 h37%
Alternative couplingPd(PPh₃)₄, Na₂CO₃Toluene75–100°C16 h60%

Mechanistic Insights : The Suzuki reaction proceeds via oxidative addition of 2,4-dichloropyrimidine to Pd(0), transmetallation with boronic acid, and reductive elimination to form the biaryl bond. Higher yields in toluene (60%) versus DMF (37%) highlight solvent effects on catalytic activity .

Functionalization of Benzo Annulen Core

The annulene amine is prepared through reductive amination or Buchwald-Hartwig coupling. A key example involves:

  • Substrate : 2-[4-((S)-2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-piperazin-1-yl]-ethanol .

  • Conditions : Methanesulfonic acid in 1-methoxy-2-propanol at 90°C for 18 hours .

This step achieves regioselective amination at the 2-position of the chloropyrimidine, critical for subsequent carbamate formation.

Carbamate Installation and Final Coupling

The tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate under Schotten-Baumann conditions:

  • Reagents : Tert-butyl chloroformate, aqueous NaHCO₃, THF.

  • Yield : ~70–85% (estimated from analogous procedures).

Final assembly employs nucleophilic aromatic substitution (SNAr) between the chloropyrimidine-benzoate and annulene amine:

ParameterValueSource
Solvent1-Methoxy-2-propanol
AcidMethanesulfonic acid
Temperature90°C
Time18 h
YieldNot reported (analogous reactions: 75–90%)

Optimization Note : Excess amine (1.2–1.5 equiv) and acidic conditions accelerate displacement of the chloropyrimidine’s 2-chloro group while suppressing hydrolysis .

Industrial-Scale Considerations

Large-scale production faces challenges in palladium removal and solvent recovery:

  • Pd Scavenging : MP-TMT resin reduces Pd content to <5 ppm .

  • Continuous Flow : Tubular reactors improve heat transfer during exothermic coupling steps.

  • Crystallization : Methanol/water mixtures achieve >98% purity via trituration .

Comparative Analysis of Methodologies

Catalyst Efficiency :

CatalystTurnover Number (TON)Relative Cost
Pd(PPh₃)₄450High
(PPh₃)₂PdCl₂380Moderate

Solvent Impact :

  • Toluene : Higher yields but requires anhydrous conditions.

  • DMF : Facilitates boronic acid solubility but complicates recycling.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

Structural Features

PropertyDescription
IUPAC Nametert-butyl N-[2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl]carbamate
InChI KeyYXUADCJLRQLRHS-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N[C@H]1CCCCC1NC2=C(C(=N2)Cl)C=C1

Industrial Production

In industrial settings, large-scale reactors facilitate continuous flow processes to enhance efficiency and yield while maintaining safety standards.

Chemistry

In the field of chemistry, tert-butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic transformations due to its reactive functional groups.

Biology

The compound's unique structure allows it to interact with biological systems, making it a candidate for studying biological interactions and therapeutic applications. Specifically:

  • Anticancer Activity : Research indicates that similar pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example:
    • A study showed that compounds with structural similarities significantly reduced cell viability in A431 vulvar carcinoma cells.
    CompoundIC50 (µM)Effect on Cell Migration (%)
    Compound A1570% reduction
    tert-butyl carbamate1080% reduction
  • Antimicrobial Properties : Compounds containing chlorinated pyrimidine rings have demonstrated antimicrobial effects against various bacterial strains:
    CompoundMIC (µg/mL)Target Bacteria
    Chloropyrimidine A5Staphylococcus aureus
    tert-butyl carbamate3Escherichia coli

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its interactions with specific molecular targets may lead to the modulation of various biological pathways.

Industry

The compound may also find applications in the development of new materials or as precursors in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate exerts its effects involves interactions with specific molecular targets. The chloropyrimidine moiety can interact with enzymes or receptors, leading to changes in biological pathways. The benzoannulene ring system may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include chloropyrimidine-containing tert-butyl carbamates, as well as annulene or pyridine derivatives. Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzo[7]annulene + tetrahydro 2-chloropyrimidin-4-yl, tert-butyl carbamate Not explicitly given ~330–360 (estimated) Bulky annulene core enhances lipophilicity and steric effects .
tert-Butyl (2-chloropyrimidin-4-yl)carbamate Pyrimidine 2-chloro, tert-butyl carbamate C9H12ClN3O2 229.66 Simpler structure; likely used as a synthetic intermediate.
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate Pyrimidine 4-amino-6-chloro, ethoxyethyl-methyl, tert-butyl carbamate C12H19ClN4O3 302.76 Amino and ether linkages may improve solubility and target interaction.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-fluoro, 4-hydroxy, 6-methyl, tert-butyl carbamate C11H16FN3O3 257.26 Fluorine and hydroxy groups enhance polarity and potential metabolic stability.
tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Cyclohexane + pyrimidine 2-chloro-5-iodo, methoxycyclohexyl, tert-butyl carbamate C17H26ClIN4O3 520.78 (calc.) Iodine substituent and cyclohexane backbone may influence halogen bonding and 3D conformation.

Physicochemical and Functional Properties

  • Solubility : The annulene core in the target compound likely reduces aqueous solubility compared to smaller pyrimidine derivatives (e.g., ). Fluorine or hydroxy groups () improve polarity.
  • Stability : The tert-butyl group enhances steric protection of the carbamate, reducing hydrolysis rates across all analogs. The annulene system may confer thermal stability due to aromatic conjugation.
  • Biological Activity : Chloropyrimidines are common kinase inhibitors. The annulene core in the target compound could enhance binding to hydrophobic pockets in enzymes, while iodine in ’s analog may facilitate radiopharmaceutical applications .

Biological Activity

tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H20ClN3O2\text{C}_{17}\text{H}_{20}\text{ClN}_3\text{O}_2

It features a tert-butyl group linked to a carbamate moiety and a chloropyrimidine derivative. The molecular weight of the compound is approximately 333.81 g/mol.

Synthesis

The synthesis of tert-butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate involves several steps:

  • Formation of the pyrimidine ring : The chloropyrimidine is synthesized via standard methods involving halogenation and cyclization.
  • Carbamate formation : The tert-butyl carbamate is formed by reacting the amine with tert-butyl chloroformate.
  • Final coupling : The final step involves coupling the pyrimidine derivative with the carbamate under controlled conditions to yield the target compound.

Anticancer Properties

Research has indicated that compounds similar to tert-butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .

The proposed mechanism of action includes:

  • Inhibition of DNA synthesis : Compounds that interact with DNA or inhibit its synthesis can lead to reduced tumor growth.
  • Induction of apoptosis : By activating apoptotic pathways, these compounds can promote programmed cell death in cancerous cells .

Case Studies

  • In Vivo Studies : In a study involving mice treated with similar pyrimidine derivatives, significant reductions in tumor size were observed when administered prior to exposure to carcinogens. The results indicated a dose-dependent response where higher concentrations led to increased efficacy .
  • Cell Line Studies : Various human cancer cell lines were treated with the compound, showing promising results in inhibiting cell viability and inducing apoptosis through caspase activation pathways .

Data Tables

PropertyValue
Molecular FormulaC₁₇H₂₀ClN₃O₂
Molecular Weight333.81 g/mol
CAS Number1798791-44-2
Anticancer ActivitySignificant in vitro & in vivo
Mechanism of ActionDNA synthesis inhibition; Apoptosis induction

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step protocols under controlled conditions. Key steps include:

  • Borylation and cross-coupling : Introduction of the 2-chloropyrimidin-4-yl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronate ester intermediate (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
  • Carbamate protection : Reaction of the amine group with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate moiety .
  • Cyclization : Formation of the benzo[7]annulene core through intramolecular Friedel-Crafts alkylation or ring-closing metathesis .

Q. Key Considerations :

  • Solvent systems (e.g., THF, DMF) and temperature control (0–80°C) are critical for yield optimization.
  • Purification via column chromatography or recrystallization ensures ≥95% purity for biological studies .

Q. How is structural integrity verified post-synthesis?

  • NMR Spectroscopy :
    • ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 8.22 ppm for pyrimidine; cyclohexyl protons at δ 1.3–3.5 ppm) .
    • ¹³C NMR identifies carbonyl carbons (e.g., carbamate C=O at ~150 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 387.33 for C₂₂H₃₄BNO₄) .
  • HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold for pharmacological studies) .

Q. What are the stability and storage recommendations?

  • Stability :
    • Hydrolytically sensitive due to the carbamate group; avoid moisture and acidic/basic conditions .
    • Thermal decomposition observed above 150°C .
  • Storage :
    • Store at –20°C under inert gas (argon/nitrogen) in amber vials to prevent photodegradation .
    • Use desiccants (e.g., silica gel) in containers to minimize hydrolysis .

Advanced Research Questions

Q. How can computational methods predict reactivity or biological interactions?

  • Quantum Chemical Calculations :
    • Density Functional Theory (DFT) optimizes transition states for coupling reactions (e.g., B3LYP/6-31G* basis set) .
    • Reaction path searches identify energetically favorable intermediates .
  • Molecular Docking :
    • AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase ATP-binding pockets) using crystal structures from the PDB .
    • Binding affinity scores (ΔG) correlate with experimental IC₅₀ values for enzyme inhibition .

Q. Example Workflow :

Optimize ligand geometry using Gaussian 12.

Dock into protein active sites (e.g., EGFR kinase) with flexible side chains.

Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .

Q. How to resolve contradictions in reaction yields across synthetic methods?

  • Parameter Analysis :

    VariableMethod A (Ref. )Method B (Ref. )
    CatalystPd(PPh₃)₄Pd(OAc)₂/XPhos
    Temperature80°C60°C
    SolventDMFTHF
    Yield65%48%
  • Root Causes :

    • Ligand-controlled vs. solvent-controlled reactivity in cross-coupling steps.
    • Steric hindrance from the benzo[7]annulene core affects boronate coupling efficiency.
  • Mitigation : Screen ligands (e.g., SPhos vs. XPhos) and use microwave-assisted synthesis to reduce side reactions .

Q. What methodologies assess biological activity (e.g., enzyme inhibition)?

  • In Vitro Assays :
    • Kinase Inhibition : ADP-Glo™ assay measures ATP consumption in EGFR or CDK2/Cyclin E complexes .
    • Cellular Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116) with IC₅₀ values calculated via nonlinear regression .
  • Mechanistic Studies :
    • Western blotting detects downstream phosphorylation (e.g., ERK1/2) after compound treatment .
    • Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐ, kₐ) to purified proteins .

Q. Data Interpretation :

  • Compare dose-response curves with positive controls (e.g., Erlotinib for EGFR).
  • Validate selectivity via kinase profiling panels (e.g., DiscoverX KINOMEscan) .

Q. How to optimize solubility for in vivo studies?

  • Formulation Strategies :

    ApproachDetailsReference
    Co-solvents10% DMSO + 30% PEG-400 in saline
    NanoparticlesPLGA encapsulation (150 nm, PDI <0.1)
    Prodrug DesignPhosphate ester prodrugs for hydrolysis in serum
  • Analytical Validation :

    • Dynamic Light Scattering (DLS) for nanoparticle size.
    • LC-MS/MS quantifies plasma stability over 24 hours .

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